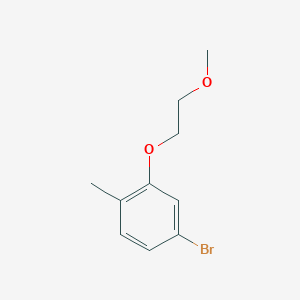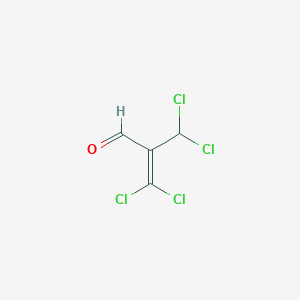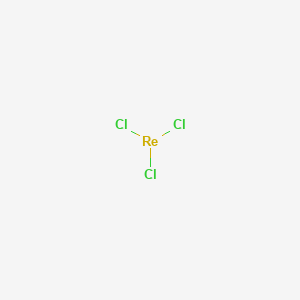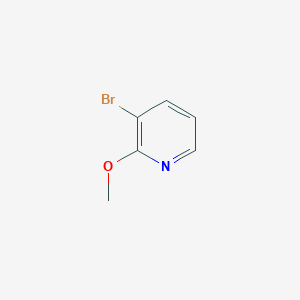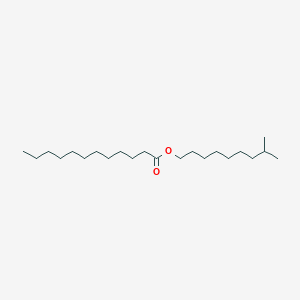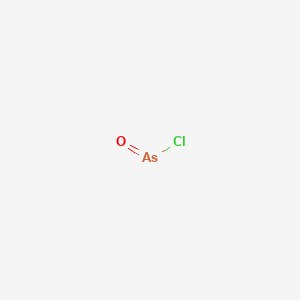
Arsenic monoxide monochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic monoxide monochloride (As4O4Cl2) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a white, crystalline solid that is soluble in water and other polar solvents. Arsenic monoxide monochloride has been studied extensively for its potential use in various fields, including medicine, environmental science, and materials science.
Aplicaciones Científicas De Investigación
Arsenic monoxide monochloride has been studied extensively for its potential applications in various fields. In medicine, it has been investigated as a potential treatment for cancer. Studies have shown that Arsenic monoxide monochloride can induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy. It has also been studied for its anti-inflammatory properties and potential use in treating autoimmune diseases.
In environmental science, arsenic monoxide monochloride has been studied for its potential use in wastewater treatment. Studies have shown that Arsenic monoxide monochloride can effectively remove heavy metals from contaminated water, making it a promising candidate for environmental remediation.
In materials science, arsenic monoxide monochloride has been studied for its potential use in the production of electronic devices. It has been shown to have unique optical and electrical properties that make it a promising candidate for use in optoelectronic devices.
Mecanismo De Acción
The mechanism of action of arsenic monoxide monochloride is not yet fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Arsenic monoxide monochloride has been shown to have both biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have potential cardiovascular benefits by reducing oxidative stress and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using arsenic monoxide monochloride in lab experiments is its unique properties. It has been shown to have optical and electrical properties that make it a promising candidate for use in optoelectronic devices. However, one limitation is its toxicity. Arsenic monoxide monochloride is highly toxic and must be handled with care.
Direcciones Futuras
There are several future directions for research on arsenic monoxide monochloride. One area of interest is its potential use in cancer therapy. Studies have shown that Arsenic monoxide monochloride can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Another area of interest is its potential use in environmental remediation. Studies have shown that Arsenic monoxide monochloride can effectively remove heavy metals from contaminated water, making it a promising candidate for wastewater treatment. Additionally, further research is needed to fully understand the mechanism of action of arsenic monoxide monochloride and its potential applications in materials science.
Métodos De Síntesis
Arsenic monoxide monochloride can be synthesized by reacting arsenic trioxide (As2O3) and arsenic pentoxide (As2O5) with hydrogen chloride (HCl) gas. The reaction takes place at high temperatures and produces Arsenic monoxide monochloride as a white, crystalline solid. The synthesis method has been optimized over the years to produce high yields of pure Arsenic monoxide monochloride.
Propiedades
Número CAS |
14525-25-8 |
|---|---|
Nombre del producto |
Arsenic monoxide monochloride |
Fórmula molecular |
AsClO |
Peso molecular |
126.37 g/mol |
InChI |
InChI=1S/AsClO/c2-1-3 |
Clave InChI |
QLHSJLGUZLTUFP-UHFFFAOYSA-N |
SMILES |
O=[As]Cl |
SMILES canónico |
O=[As]Cl |
Otros números CAS |
14525-25-8 57408-64-7 |
Sinónimos |
Arsenic oxide monochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



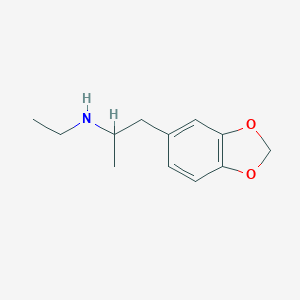
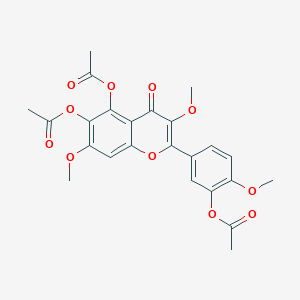
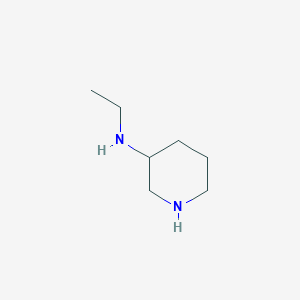
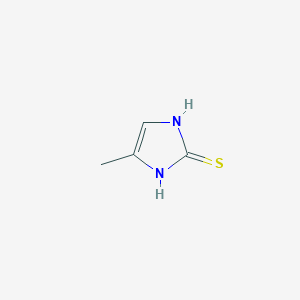
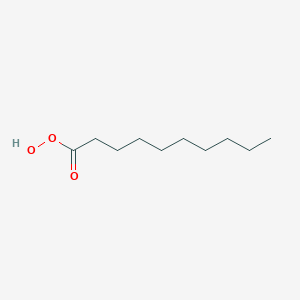

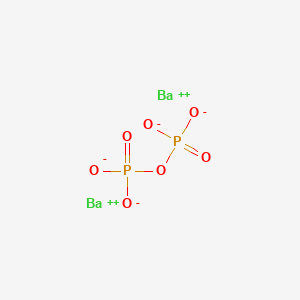
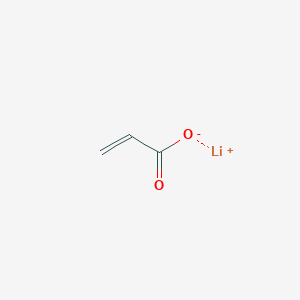
![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)
